molecular formula C16H15N5O3 B2720946 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-62-4

8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2720946
CAS RN: 876902-62-4
M. Wt: 325.328
InChI Key: JWEXJMUIEWNAGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of HPQ involves several steps. One notable method is the direct regioselective C-H cyanation of purines , as reported by Li et al . In this process:

Scientific Research Applications

Antimalarial Activity

The cyano group on the purine framework has been associated with antimalarial properties . Researchers have explored derivatives of 8-(2-hydroxyphenyl)theophylline for their efficacy against malaria parasites. These compounds may interfere with essential metabolic pathways in Plasmodium species, potentially inhibiting their growth.

Cysteine Protease Inhibition

In addition to its antimalarial potential, 8-(2-hydroxyphenyl)theophylline derivatives have shown promise as inhibitors of cysteine proteases in Trypanosoma brucei, the causative agent of Human African trypanosomiasis . These proteases play critical roles in parasite survival, and inhibiting them could lead to novel therapeutic strategies.

Transition Metal-Free Cyanation

The direct regioselective C-H cyanation of purines, including 8-(2-hydroxyphenyl)theophylline, has been achieved without the need for transition-metal catalysts . This method allows the introduction of the cyano group at the electron-rich imidazole motif of purines, expanding synthetic possibilities.

Functional Group Tolerance

The compound tolerates various functional groups (e.g., allyl, alkynyl, ketone, ester, nitro), acting as a C8 directing group during cyanation . This versatility enables the synthesis of diverse 8-cyanated purine derivatives.

Conversion to Other Functional Groups

Further manipulations of the cyano group yield various derivatives, such as purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles . These transformations enhance the compound’s utility in medicinal chemistry and materials science.

Future Directions

: Li, L., Hu, J., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 914. DOI: 10.3390/molecules28030914

properties

IUPAC Name

6-(2-hydroxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-8-20-12-13(18(2)16(24)19(3)14(12)23)17-15(20)21(9)10-6-4-5-7-11(10)22/h4-8,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXJMUIEWNAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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